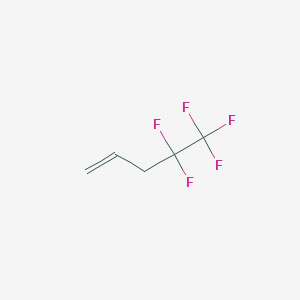
4,4,5,5,5-Pentafluoropent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,5-Pentafluoropent-1-ene is a fluorinated organic compound with the molecular formula C₅H₅F₅. It is characterized by the presence of five fluorine atoms attached to the terminal carbon of a pentene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropent-1-ene typically involves the reaction of pentafluoroethyl iodide with allyl acetate or allyl alcohol under specific conditions. For example, one method involves reacting pentafluoroethyl iodide with allyl acetate to generate 2-iodo-4,4,5,5,5-pentafluoro-2-pentyl acetate, which is then reduced and hydrolyzed to obtain the desired product . Another method involves the reaction of pentafluoroethyl iodide with allyl alcohol, followed by reduction to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, solvents, and reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5,5-Pentafluoropent-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like organic peroxides, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pentafluoropentanol, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4,4,5,5,5-Pentafluoropent-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 4,4,5,5,5-Pentafluoropent-1-ene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, fluorinated compounds can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,4,5,5,5-Pentafluoropent-1-ene include other fluorinated alkenes and alkanes, such as:
- 4,4,5,5,5-Pentafluoropentan-1-ol
- 4,4,5,5,5-Pentafluoropentane
- 3,3,4,4,4-Pentafluorobut-1-ene
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties include high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications .
Propiedades
Número CAS |
135671-20-4 |
|---|---|
Fórmula molecular |
C5H5F5 |
Peso molecular |
160.08 g/mol |
Nombre IUPAC |
4,4,5,5,5-pentafluoropent-1-ene |
InChI |
InChI=1S/C5H5F5/c1-2-3-4(6,7)5(8,9)10/h2H,1,3H2 |
Clave InChI |
GKPZANQOXYXTKV-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



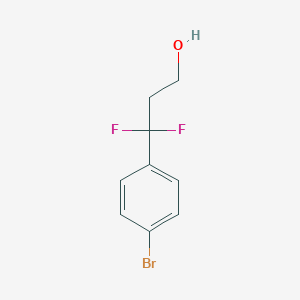

![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)

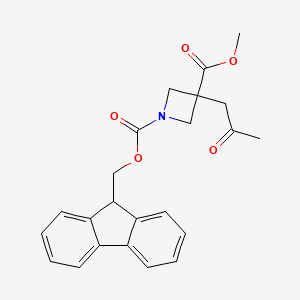
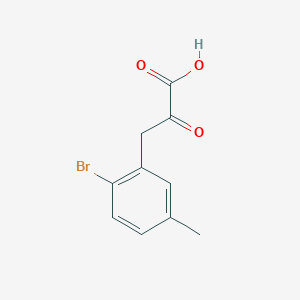
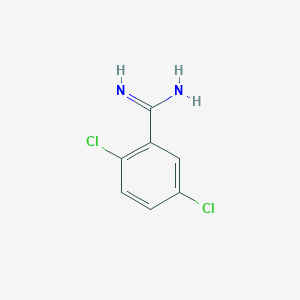
![tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride](/img/structure/B13598326.png)

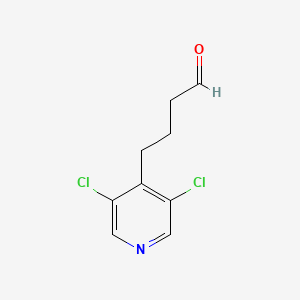
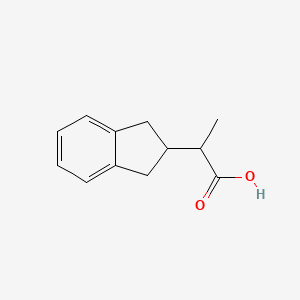
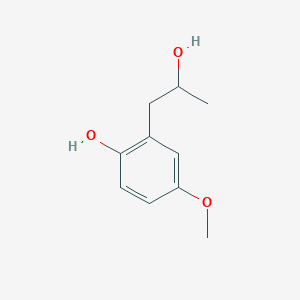
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)
